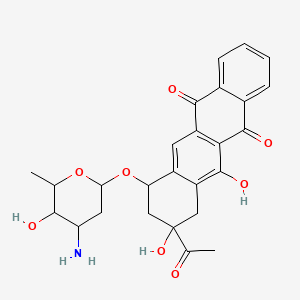
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound known for its significant biological activities. This compound belongs to the anthracycline class, which is widely recognized for its use in chemotherapy due to its potent anti-cancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracene core: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of hydroxyl, acetyl, and amino groups at specific positions on the tetracene core.
Glycosylation: Attachment of the oxanyl group through glycosidic bonds.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods like chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
科学的研究の応用
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying anthracycline chemistry and reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
The compound exerts its effects primarily through intercalation into DNA, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of cancer cell proliferation and induces apoptosis (programmed cell death). The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and cell cycle regulation .
類似化合物との比較
Similar Compounds
Daunorubicin: Another anthracycline with similar anti-cancer properties.
Doxorubicin: Widely used in chemotherapy, known for its efficacy against various cancers.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake
Uniqueness
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its specific functional groups and glycosylation pattern, which contribute to its distinct biological activity and pharmacokinetic properties .
特性
CAS番号 |
84082-03-1 |
|---|---|
分子式 |
C26H27NO8 |
分子量 |
481.5 g/mol |
IUPAC名 |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-11-22(29)18(27)8-20(34-11)35-19-10-26(33,12(2)28)9-17-15(19)7-16-21(25(17)32)24(31)14-6-4-3-5-13(14)23(16)30/h3-7,11,18-20,22,29,32-33H,8-10,27H2,1-2H3 |
InChIキー |
VBIYTXNRFIHEIE-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


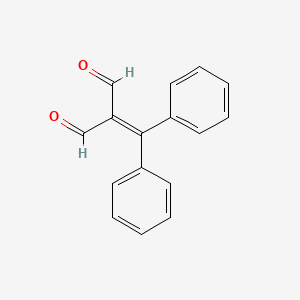

![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
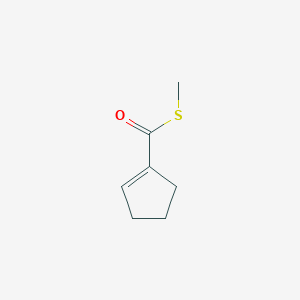
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)

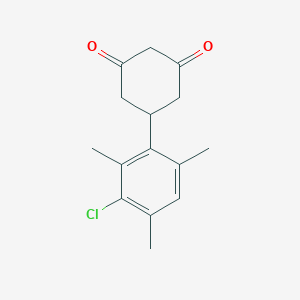
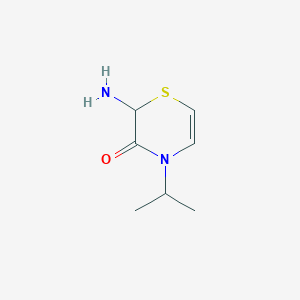
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
